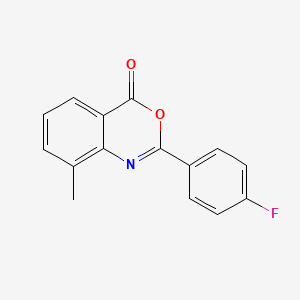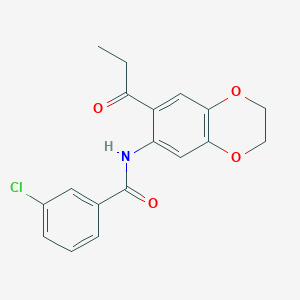
2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one can be compared with other similar compounds in the benzoxazinone family:
2-(4-chlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-8-methyl-4H-3,1-benzoxazin-4-one: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenyl)-8-methyl-4H-3,1-benzoxazin-4-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-8-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-3-2-4-12-13(9)17-14(19-15(12)18)10-5-7-11(16)8-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBFXQWBKYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5570470.png)
![2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5570490.png)
![(4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5570498.png)
![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![N-(3-PYRIDYL)-N-[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B5570512.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide](/img/structure/B5570554.png)
![1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone](/img/structure/B5570555.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5570574.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
